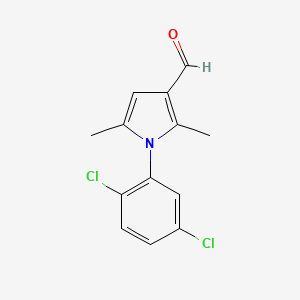

1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds with multiple substituents. The official IUPAC name, as computed by Lexichem TK 2.7.0, is "1-(2,5-dichlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde". This nomenclature system reflects the structural hierarchy where the pyrrole ring serves as the parent heterocycle, with the dichlorophenyl group attached to the nitrogen atom at position 1, methyl substituents at positions 2 and 5 of the pyrrole ring, and an aldehyde functional group at position 3.

The compound's systematic name provides crucial information about its molecular architecture. The "1H-pyrrole" designation indicates that the hydrogen atom is attached to the nitrogen atom in the pyrrole ring, following standard conventions for tautomeric forms. The positional numbering system begins with the nitrogen atom as position 1, proceeding around the five-membered ring to identify substitution sites. The prefix "1-(2,5-dichlorophenyl)" specifies that the phenyl ring attached to the nitrogen bears chlorine substituents at the 2 and 5 positions relative to the point of attachment to the pyrrole nitrogen.

Chemical identifiers for this compound include the Chemical Abstracts Service registry system and various database entries. The InChI (International Chemical Identifier) representation is "InChI=1S/C13H11Cl2NO/c1-8-5-10(7-17)9(2)16(8)13-6-11(14)3-4-12(13)15/h3-7H,1-2H3", which provides a standardized textual representation of the molecular structure. The corresponding InChIKey is "DHAJEOLBXDGTPV-UHFFFAOYSA-N", serving as a compressed, fixed-length identifier derived from the full InChI string.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₁₁Cl₂NO, indicating a composition of thirteen carbon atoms, eleven hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom. This formula reveals the compound's relatively high degree of unsaturation, consistent with its aromatic character and aldehyde functionality. The molecular weight is calculated to be 268.13 grams per mole, as determined by PubChem computational methods.

Table 1: Molecular Composition Analysis

| Element | Count | Atomic Weight (g/mol) | Contribution to Molecular Weight (g/mol) | Percentage by Mass (%) |

|---|---|---|---|---|

| Carbon | 13 | 12.011 | 156.143 | 58.25 |

| Hydrogen | 11 | 1.008 | 11.088 | 4.14 |

| Chlorine | 2 | 35.453 | 70.906 | 26.45 |

| Nitrogen | 1 | 14.007 | 14.007 | 5.22 |

| Oxygen | 1 | 15.999 | 15.999 | 5.97 |

| Total | 28 | - | 268.143 | 100.00 |

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is "CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C=O", which provides a linear textual representation of the molecular structure suitable for database searches and computational applications. This notation captures the connectivity between atoms and can be used to reconstruct the three-dimensional molecular structure.

The high chlorine content (26.45% by mass) significantly influences the compound's physical and chemical properties, including its polarity, reactivity patterns, and potential biological activity. The relatively low hydrogen content (4.14% by mass) reflects the aromatic nature of the molecule and the presence of electron-withdrawing substituents that affect hydrogen bonding capabilities.

Stereoelectronic Properties of the Dichlorophenyl-Pyrrole Scaffold

The stereoelectronic properties of this compound arise from the complex interplay between the electron-rich pyrrole ring and the electron-deficient dichlorophenyl substituent. Pyrroles are characterized by their electron-excessive nature, with the nitrogen lone pair participating in aromatization to create a six-electron aromatic system. This electronic delocalization results in a dipole moment that points away from the nitrogen atom, contrasting with furan where the dipole points toward the more electronegative oxygen.

The 2,5-dichlorophenyl substitution pattern creates a unique electronic environment through both inductive and resonance effects. Chlorine atoms are strongly electronegative (electronegativity 3.16 on the Pauling scale), leading to significant inductive electron withdrawal from the benzene ring. However, chlorine also possesses lone pairs that can participate in resonance donation, creating a competing effect that influences the overall electronic distribution. In the 2,5-substitution pattern, these effects are positioned to create a balanced electronic influence that differs significantly from other substitution patterns.

The resonance effect of halogens, while generally weaker than their inductive effect, plays a crucial role in determining regioselectivity patterns in electrophilic aromatic substitution reactions. For halogen-substituted benzenes, the resonance donation (+M effect) opposes the inductive withdrawal (-I effect), with the net result being that halogens are ortho-para directing groups despite being overall deactivating. This dual electronic character influences the reactivity of the dichlorophenyl group attached to the pyrrole nitrogen.

Table 2: Electronic Effects in Dichlorophenyl-Pyrrole System

| Structural Component | Inductive Effect | Resonance Effect | Net Electronic Character | Impact on Reactivity |

|---|---|---|---|---|

| Pyrrole Ring | Neutral | +M (strong) | Electron-rich | Activating |

| 2,5-Dichlorophenyl | -I (strong) | +M (weak) | Electron-deficient | Deactivating |

| Methyl Groups (2,5) | +I (weak) | Hyperconjugation | Electron-donating | Activating |

| Aldehyde Group (3) | -I (strong) | -M (strong) | Electron-withdrawing | Deactivating |

The aldehyde functionality at position 3 of the pyrrole ring introduces additional electronic complexity through its strong electron-withdrawing character. The carbonyl group exerts both inductive (-I) and mesomeric (-M) effects, creating an electron-deficient center that can participate in various chemical transformations. This positioning allows for potential intramolecular interactions between the aldehyde and the adjacent pyrrole system, influencing conformational preferences and reactivity patterns.

Comparative Analysis with Structural Analogues (3,4- vs. 2,5-Substitution Patterns)

Comparative analysis of this compound with its structural analogues reveals significant differences in electronic properties and chemical behavior based on substitution patterns. The 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde analogue provides a direct comparison for understanding the impact of dichlorophenyl substitution position. Both compounds share the same molecular formula (C₁₃H₁₁Cl₂NO) and molecular weight (268.13 g/mol), but differ in their electronic distribution and steric effects.

The 3,5-dichlorophenyl substitution pattern places both chlorine atoms in meta positions relative to the point of attachment to the pyrrole nitrogen, creating a symmetrical electronic environment. This arrangement maximizes the electron-withdrawing effect of the chlorine atoms while minimizing steric interactions with the pyrrole ring system. In contrast, the 2,5-dichlorophenyl pattern places one chlorine ortho and one meta to the attachment point, creating an asymmetric electronic environment with potential for increased steric hindrance.

Crystallographic studies of related dichlorophenyl-pyrrole systems have revealed important structural differences based on substitution patterns. Compounds with 2,4-dichlorophenyl substitution show perpendicular conformations between the aryl and pyrrole rings due to steric effects between the ortho-chlorine and the heterocyclic moiety. This conformational constraint can significantly impact the compound's photophysical properties and biological activity.

Table 3: Comparison of Dichlorophenyl Substitution Patterns

The molecular properties computed for these analogues show variations in key parameters. The 3,5-dichlorophenyl analogue exhibits different rotatable bond counts and topological polar surface areas compared to the 2,5-substituted compound. These differences translate into distinct physicochemical profiles, including variations in lipophilicity (XLogP3-AA values), hydrogen bonding patterns, and molecular complexity indices.

Photophysical studies of related pyrrolo-isoquinoline systems containing dichlorophenyl substituents demonstrate that substitution pattern significantly influences fluorescence properties. The 2,4-dichlorophenyl group favors twisted intramolecular charge transfer effects due to the perpendicular conformation imposed by steric interactions. This conformational preference may also apply to the 2,5-dichlorophenyl system, though to a lesser extent due to the different positioning of the second chlorine atom.

The comparative analysis extends to synthetic accessibility and chemical reactivity patterns. The 2,5-dichlorophenyl substitution pattern may offer different regioselectivity in electrophilic aromatic substitution reactions compared to the 3,5-pattern, as the electronic effects of the two chlorine atoms are not equivalent. This asymmetry can be exploited in selective functionalization reactions to create more complex molecular architectures for specific applications.

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c1-8-5-10(7-17)9(2)16(8)13-6-11(14)3-4-12(13)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAJEOLBXDGTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366456 | |

| Record name | 1-(2,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568543-96-4 | |

| Record name | 1-(2,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation Reaction

- Starting Materials: Typically, a primary aromatic amine (e.g., 2,5-dichloroaniline) is reacted with a 1,4-diketone or equivalent precursor such as 2,5-hexanedione.

- Reaction Conditions: The mixture is refluxed in the presence of an acid catalyst such as glacial acetic acid for 6–8 hours.

- Mechanism: The amine condenses with the diketone to form the pyrrole ring via Paal-Knorr synthesis or related cyclization mechanisms.

Purification

- After completion, the reaction mixture is neutralized with dilute sodium bicarbonate and extracted with ethyl acetate.

- The crude diarylpyrrole is purified by column chromatography to obtain the pure substituted pyrrole intermediate.

Introduction of the Carbaldehyde Group (Formylation)

Vilsmeier-Haack Formylation

- Reagents: The diarylpyrrole intermediate is treated with Vilsmeier reagent, prepared by adding dimethylformamide (DMF) to phosphorus pentachloride (PCl5) under cooling.

- Procedure: The pyrrole solution in chloroform is added slowly to the Vilsmeier reagent at low temperature, then stirred at room temperature for 2–3 hours.

- Workup: The reaction is quenched with chilled water, and the aqueous layer is extracted with ethyl acetate. The organic layer is dried and concentrated.

- Purification: The resulting 1-(dichlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde is purified by column chromatography.

This formylation method is widely used for introducing aldehyde groups at the 3-position of pyrrole rings with high regioselectivity and yield.

Alternative or Supporting Synthetic Routes

Mannich Reaction (for further functionalization)

- Diarylpyrrole can be subjected to Mannich reaction conditions involving secondary amines, formaldehyde, and acetic acid to introduce aminomethyl groups at the 3-position.

- This method is useful for synthesizing aminomethyl derivatives but can be adapted for aldehyde introduction by subsequent oxidation steps.

Reductive Amination (for derivative synthesis)

- The aldehyde group in the pyrrole can be converted to amines by reaction with methylamine followed by reduction with sodium borohydride.

- This step is typically used for preparing pyrrole derivatives with amine functionalities but is relevant for understanding the versatility of the aldehyde intermediate.

Summary Table of Preparation Steps

| Step No. | Stage | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Pyrrole ring formation | 2,5-Dichloroaniline + 2,5-hexanedione, glacial acetic acid, reflux 6–8 h | Diarylpyrrole intermediate | Paal-Knorr type cyclization |

| 2 | Neutralization and extraction | Dilute NaHCO3, ethyl acetate extraction | Purified diarylpyrrole | Column chromatography purification |

| 3 | Vilsmeier-Haack formylation | DMF + PCl5 (Vilsmeier reagent), chloroform, 0°C to RT, 2–3 h | 1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | Aldehyde introduced at 3-position |

| 4 | Purification | Ethyl acetate extraction, drying, chromatography | Pure aldehyde compound | High purity required for further use |

Research Findings and Notes

- The Vilsmeier-Haack formylation is the most effective and commonly used method for introducing the aldehyde group at the 3-position of pyrroles, providing good yields and regioselectivity.

- The initial pyrrole ring synthesis via condensation of aromatic amines with diketones is well-established and reproducible.

- Protective measures such as careful control of temperature and reaction time are essential to avoid side reactions or decomposition.

- Characterization of the final compound typically involves NMR, IR, and mass spectrometry to confirm the structure and purity.

- While specific literature on the exact this compound is limited, these methods are consistent with those used for closely related dichlorophenyl-substituted pyrrole aldehydes.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents (e.g., ethanol, dichloromethane), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity:

Recent studies have highlighted the antitubercular potential of compounds related to the pyrrole scaffold. Specifically, derivatives of 2,5-dimethylpyrrole have shown significant activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains. A structure-activity relationship (SAR) study revealed that modifications to the pyrrole core can enhance efficacy against these pathogens. For instance, compounds with bulky side chains exhibited improved inhibitory effects on M. tuberculosis growth .

Case Study:

A notable study identified several derivatives of 1-(2,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde that demonstrated potent antimycobacterial activity with minimum inhibitory concentrations (MIC) below 1 µg/mL against resistant strains. The most effective derivatives also displayed low cytotoxicity in human cell lines, suggesting a favorable therapeutic index for further development .

Material Science

Synthesis of Functional Materials:

The compound's unique electronic properties make it suitable for applications in organic electronics and materials science. Its ability to form stable complexes with metals has been explored for creating new materials with enhanced electrical conductivity and photonic properties.

Data Table: Synthesis and Properties of Pyrrole Derivatives

| Compound Name | Synthesis Method | Key Properties | Application |

|---|---|---|---|

| This compound | Condensation reaction | High thermal stability | Organic electronics |

| 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid | Hydrolysis of pyrrole derivative | Soluble in organic solvents | Polymer synthesis |

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde and its derivatives depends on their specific biological targets and pathways. For example, derivatives with antimicrobial activity may inhibit bacterial cell wall synthesis or disrupt membrane integrity. Anticancer derivatives may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways. The molecular targets and pathways involved vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:

1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carboxylic acid:

1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-methanol:

1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-imine: This compound features an imine group, which can participate in different types of chemical reactions compared to the aldehyde group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Biological Activity

1-(2,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known by its CAS number 138222-73-8, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including antibacterial and anticancer activities, supported by various research findings and case studies.

- Molecular Formula : C13H11Cl2NO

- Molecular Weight : 268.14 g/mol

- Structure : The compound features a pyrrole ring substituted with a dichlorophenyl group and a dimethyl group at specific positions, contributing to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. The compound has shown promising results against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.12 μg/mL | |

| Escherichia coli | 12.5 μg/mL | |

| Pseudomonas aeruginosa | 6.25 μg/mL |

These findings suggest that the compound exhibits selective antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of pyrrole derivatives has been explored extensively. In vitro studies indicate that this compound may inhibit the proliferation of cancer cells.

| Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.0 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 12.5 |

These results indicate that the compound may be a potential candidate for further development as an anticancer agent.

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in bacterial cell wall synthesis and cancer cell proliferation pathways. Pyrrole derivatives often exhibit mechanisms such as:

- Inhibition of DNA Synthesis : Compounds like these can interfere with the replication of bacterial DNA.

- Apoptosis Induction : In cancer cells, these compounds may trigger programmed cell death through various signaling pathways.

Case Studies

Several case studies have explored the therapeutic potential of pyrrole derivatives:

- Case Study on Antibacterial Efficacy :

- Case Study on Anticancer Properties :

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde?

The synthesis of this compound can be approached via Paal-Knorr pyrrole synthesis or Friedel-Crafts acylation , leveraging its dichlorophenyl and carbaldehyde substituents. For example:

- Step 1 : Condensation of 2,5-dimethylpyrrole with 2,5-dichlorobenzaldehyde under acidic conditions to form the pyrrole backbone.

- Step 2 : Introduce the carbaldehyde group via Vilsmeier-Haack formylation at the pyrrole’s 3-position. Reaction conditions (e.g., POCl₃/DMF) must be optimized to avoid over-chlorination .

- Characterization : Confirm regioselectivity using ¹H NMR (e.g., aromatic proton splitting patterns) and FT-IR (C=O stretch ~1700 cm⁻¹) .

Advanced: How can computational modeling resolve contradictory data on the compound’s electronic structure and reactivity?

Contradictions in experimental data (e.g., unexpected electrophilic substitution sites) can be addressed via:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. For example, the electron-withdrawing carbaldehyde group may direct electrophiles to the pyrrole’s 4-position, conflicting with steric effects from methyl groups.

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to explain regioselectivity in nucleophilic additions .

- Validation : Cross-reference computational results with experimental NMR chemical shifts (e.g., downfield shifts for carbaldehyde protons) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Identify substituent effects (e.g., deshielded protons on the dichlorophenyl ring at δ 7.2–7.8 ppm) and confirm carbaldehyde presence (δ ~9.8 ppm for aldehyde proton) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from the carbaldehyde group).

- X-ray Crystallography : Resolve ambiguities in molecular conformation, particularly steric interactions between methyl and dichlorophenyl groups .

Advanced: How can researchers address discrepancies in solubility data across different solvents?

Contradictory solubility reports (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or aggregation. Methodological solutions include:

- Dynamic Light Scattering (DLS) : Detect aggregates in solution.

- Temperature-Dependent Solubility Studies : Plot solubility vs. temperature to identify thermodynamically stable forms.

- Co-solvent Systems : Use mixtures like DMSO/water to enhance dissolution while monitoring stability via UV-Vis spectroscopy .

Basic: What safety protocols are critical when handling this compound?

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation (GHS Category 2/1) .

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent aldehyde oxidation.

- Waste Disposal : Follow halogenated waste protocols for the dichlorophenyl group .

Advanced: What strategies improve yield in multi-step functionalization of the pyrrole core?

- Protecting Groups : Temporarily block the carbaldehyde with ethylene glycol to prevent side reactions during methyl group bromination.

- Catalytic Systems : Employ Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) at the dichlorophenyl ring.

- In Situ Monitoring : Use LC-MS to track intermediate stability and optimize reaction timelines .

Basic: How does the compound’s structure influence its application in materials science?

The electron-deficient pyrrole-carbaldehyde core and chlorine substituents enable:

- Nonlinear Optical (NLO) Properties : Test via hyper-Rayleigh scattering for potential use in organic semiconductors.

- Coordination Chemistry : Act as a ligand for transition metals (e.g., Pd²⁺) in catalysis, verified by XPS or EPR .

Advanced: What mechanistic insights explain unexpected byproducts during its synthesis?

Byproducts (e.g., over-chlorinated derivatives) may arise from:

- Competitive Pathways : POCl₃ acting as both catalyst and chlorinating agent. Mitigate by controlling stoichiometry and reaction temperature.

- Intermediate Trapping : Use quenching agents (e.g., NaHCO₃) to isolate reactive intermediates for NMR analysis .

Basic: What chromatographic methods are optimal for purifying this compound?

- Normal-Phase HPLC : Use silica columns with hexane/ethyl acetate gradients to separate polar impurities.

- Prep-TLC : Employ dichloromethane/methanol (95:5) for small-scale purification, confirmed by Rf comparison with standards .

Advanced: How can researchers validate the compound’s biological activity against computational predictions?

- Molecular Docking : Simulate binding to target proteins (e.g., kinase enzymes) using AutoDock Vina.

- In Vitro Assays : Compare IC₅₀ values from enzyme inhibition studies with docking scores. Discrepancies may require re-evaluating protonation states or solvation models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.